molecular formula C16H13NO4 B14095022 1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one

1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one

Cat. No.: B14095022
M. Wt: 283.28 g/mol
InChI Key: NKTHYLRGJXZFQJ-UHFFFAOYSA-N
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Description

(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on the other, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

    Starting Materials: 4-methoxybenzaldehyde and 3-nitroacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final chalcone product.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pH, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, while reduction of the carbonyl group can produce alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

    Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized products.

    Reduction: Amino derivatives, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy and nitro groups can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group on the para position of the phenyl ring.

    (2E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group on the ortho position of the phenyl ring.

Uniqueness

The unique combination of the methoxy and nitro groups in (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can result in distinct chemical reactivity and biological activity compared to its analogs. The position of the substituents can significantly influence the compound’s electronic properties, steric effects, and overall behavior in various chemical and biological contexts.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13NO4/c1-21-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(11-12)17(19)20/h2-11H,1H3

InChI Key

NKTHYLRGJXZFQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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